
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid, also known as DF-MPJC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various pre-clinical studies.
作用機序
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid exerts its pharmacological effects by inhibiting the activity of several enzymes, including COX-2, MMP-9, and VEGF. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has also been found to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
Biochemical and physiological effects:
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has been shown to reduce the levels of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to reduce the levels of pro-angiogenic factors, such as VEGF and bFGF. 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has been shown to inhibit the expression of various genes involved in inflammation and cancer, including COX-2, iNOS, and MMP-9.
実験室実験の利点と制限
One of the main advantages of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid is its broad-spectrum activity against various types of cancer cells. It has also been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, the limitations of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid include its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid for its therapeutic applications.
将来の方向性
Future studies on 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid should focus on its pharmacokinetics, efficacy, and safety in pre-clinical and clinical trials. The development of novel drug delivery systems that can enhance the solubility and bioavailability of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid can also be explored. Additionally, studies on the combination of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid with other chemotherapeutic agents can be conducted to determine its synergistic effects. Overall, 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has shown promising results in various pre-clinical studies and has the potential to be developed into a novel therapeutic agent for the treatment of cancer and inflammation.
合成法
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid can be synthesized using various methods, including the condensation of 2,6-difluoroaniline with 4-methoxybenzaldehyde, followed by a cyclization reaction using potassium carbonate and 1,3-dibromo-5,5-dimethylhydantoin. Another method involves the reaction of 2,6-difluoroaniline with 4-methoxybenzyl chloride, followed by a cyclization reaction using sodium hydride and ethyl chloroformate. Both methods have been reported to yield high purity and good yields of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid.
科学的研究の応用
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has also been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Additionally, 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer.
特性
IUPAC Name |
4-[(2,6-difluorobenzoyl)amino]-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4/c1-28-12-7-5-11(6-8-12)9-24-10-15(17(23-24)19(26)27)22-18(25)16-13(20)3-2-4-14(16)21/h2-8,10H,9H2,1H3,(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVHDSOCASHGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

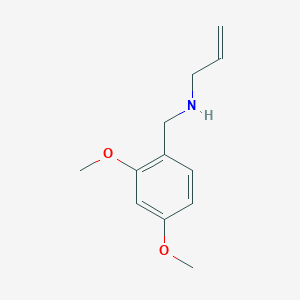
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2609509.png)
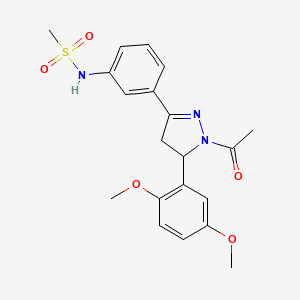
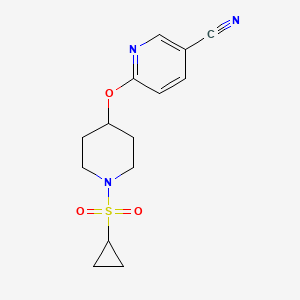
![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)
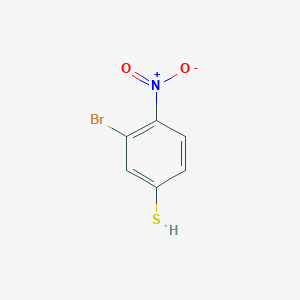
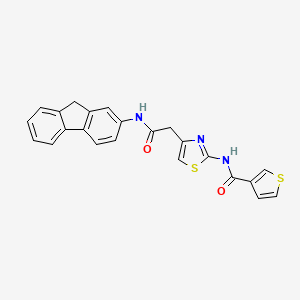
![Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2609519.png)
![4-methyl-2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2609520.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2609523.png)

![N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609526.png)
![4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2609528.png)
